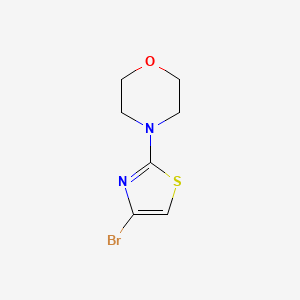

4-(4-Bromothiazol-2-yl)morpholine

Beschreibung

Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a fundamental scaffold in medicinal chemistry. nih.govglobalresearchonline.net Its derivatives are found in a variety of natural products, such as vitamin B1 (thiamine), and are integral to the structure of numerous synthetic drugs. nih.govacs.org The thiazole nucleus is a key component of the antibiotic penicillin, highlighting its significance in the development of therapeutic agents. researchgate.netsysrevpharm.org

The versatility of the thiazole ring allows for a broad spectrum of pharmacological activities. Researchers have successfully developed thiazole derivatives with a wide array of properties, including:

Antimicrobial nih.govsysrevpharm.org

Antifungal nih.govsysrevpharm.org

Anti-inflammatory researchgate.netnih.gov

The continued exploration of thiazole derivatives in drug discovery is driven by the need for new molecules with improved potency and reduced toxicity to combat challenges like drug resistance. researchgate.net

Role of Morpholine (B109124) Moieties in Bioactive Compounds

The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen, is frequently incorporated into bioactive molecules and approved drugs. researchgate.netnih.gov Medicinal chemists often utilize the morpholine moiety for its favorable physicochemical, metabolic, and biological properties. nih.gov Its inclusion in a molecule can enhance desirable drug-like characteristics. researchgate.netnih.gov

The presence of a morpholine ring can contribute to:

Improved Potency: The morpholine scaffold can be an essential part of the pharmacophore for certain enzyme inhibitors and can confer selective affinity for various receptors. researchgate.netnih.gov

Favorable Pharmacokinetics: In vivo studies have shown that the morpholine moiety can improve the pharmacokinetic profile of a compound. researchgate.netnih.gov

Enhanced Solubility: The weakly basic nitrogen atom in the morpholine ring can improve a compound's solubility. nih.gov

Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can form hydrogen bonds, which can enhance binding to target proteins. nih.gov

Due to these advantageous properties, morpholine is considered a "privileged structure" in drug design and development. nih.govpharmjournal.ru

Significance of 4-(4-Bromothiazol-2-yl)morpholine as a Research Compound

This compound is a chemical compound that integrates the thiazole and morpholine scaffolds. Its significance in research primarily lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of a bromine atom on the thiazole ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse libraries of compounds for screening and lead optimization.

The synthesis of related 2-(morpholin-4-yl)thiazole derivatives has been described, for instance, through the reaction of a corresponding phenacyl thiocyanate (B1210189) with morpholine. nih.gov The upstream product for the synthesis of this compound can be 2,4-dibromothiazole (B130268) and morpholine. As a commercially available compound, it provides researchers with a convenient starting material for their synthetic endeavors. balmxy.comcalpaclab.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1017781-60-0 | balmxy.com |

| Molecular Formula | C₇H₉BrN₂OS | balmxy.com |

| Molecular Weight | 249.13 g/mol | balmxy.com |

This table is based on data available from chemical suppliers and databases.

Historical Context of Related Hybrid Thiazole-Morpholine Systems in Drug Discovery

The development of hybrid molecules containing both thiazole and morpholine rings is a strategic approach in medicinal chemistry aimed at discovering compounds with enhanced or novel biological activities. benthamscience.comnih.gov The rationale behind creating such hybrids is to combine the distinct properties of each scaffold into a single molecule that may exhibit synergistic effects or a multi-target profile. acs.orgnih.gov

Research into morpholinothiazoles has explored their potential in various therapeutic areas. For example, hybrid structures where the thiazole ring is linked to a morpholine nucleus have gained popularity in modern organic and medicinal chemistry. benthamscience.comresearchgate.net Scientists have developed various synthetic strategies, including one-pot or multi-stage reactions, to create libraries of these compounds for biological evaluation. benthamscience.com The exploration of these hybrid systems continues to be an active area of research, with the goal of identifying new lead compounds for drug development. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromo-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFAGXZWVZAYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656427 | |

| Record name | 4-(4-Bromo-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-60-0 | |

| Record name | 4-(4-Bromo-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromo-1,3-thiazol-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 4 4 Bromothiazol 2 Yl Morpholine and Analogues

Influence of Bromine Substitution on Thiazole (B1198619) Ring Activity

The presence and position of a halogen atom on the thiazole ring are critical determinants of biological activity. In the case of 4-(4-bromothiazol-2-yl)morpholine, the bromine atom at the C4-position of the thiazole ring significantly influences the compound's electronic properties and binding capabilities.

Research on related thiazole derivatives has shown that the introduction of a halogen can enhance biological potency. For instance, in a series of morpholine-based thiazole inhibitors of bovine carbonic anhydrase II, a 4-para-bromophenyl derivative exhibited good potency, suggesting that a larger halogen atom can increase the inhibitory activity. nih.gov The bromine atom, being an electron-withdrawing group, can modulate the pKa of the molecule and alter its charge distribution. nih.gov This can lead to increased hydrophobicity and lipophilicity, which may enhance membrane permeability and target engagement. nih.gov

Furthermore, crystallographic studies of related bromo-thiazole compounds have revealed the potential for specific intermolecular interactions involving the bromine atom. A short intermolecular contact between a bromine atom and a morpholine (B109124) oxygen (Br···O) has been observed, suggesting that bromine can act as a halogen bond donor, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. nih.govresearchgate.net The reactivity of brominated thiazoles is also position-dependent; for example, in 2,5-dibromo-4-chlorothiazole, the bromine atoms at the 2- and 5-positions show different reactivity, highlighting the nuanced role of halogen placement. researchgate.net

Role of the Morpholine Moiety in Biological Interaction and Pharmacological Profile

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, recognized for conferring advantageous properties to bioactive molecules. nih.govnih.gov Its inclusion in the this compound scaffold is not incidental but a strategic choice to enhance its drug-like characteristics.

Key contributions of the morpholine moiety include:

Improved Pharmacokinetics: The morpholine ring generally improves the physicochemical properties of a compound, such as solubility and metabolic stability, which are crucial for a favorable pharmacokinetic profile. nih.govenamine.net

Hydrogen Bonding Capability: As a six-membered heterocycle containing both a nitrogen and an oxygen atom, morpholine can participate in hydrogen bonding. researchgate.net The oxygen atom can act as a hydrogen bond acceptor, facilitating anchoring of the molecule within the active site of a biological target. taylorandfrancis.com

Privileged Structure: Due to its advantageous properties and its presence in numerous approved drugs, morpholine is considered a "privileged structure." nih.govnih.gov Its incorporation can increase potency and provide compounds with desirable drug-like properties. nih.govresearchgate.net The ring is a versatile and synthetically accessible building block, allowing for straightforward introduction into lead compounds. nih.gov

In various classes of antibiotics and enzyme inhibitors, the morpholine moiety has been shown to be essential for their biological activity, contributing to both potency and selectivity. nih.govresearchgate.net

**3.3. Modifications and Derivatization Strategies for Enhanced Bioactivity

To optimize the biological activity of the this compound scaffold, researchers have explored numerous modifications and derivatization strategies. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by altering the core structure and its substituents.

Replacing the thiazole ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and identify novel interactions with biological targets. While direct replacements for the thiazole in this compound are not extensively detailed in the provided context, the principle is well-established. For example, in the development of GPR88 agonists, an amide group was successfully replaced with a bioisosteric 1,2,3-triazole, leading to the discovery of potent and brain-penetrant compounds. nih.gov Similarly, the exchange of a thiophene (B33073) ring for a thiazole has been used to generate new series of conjugated materials. researchgate.net These examples underscore the potential of using analogues like pyrazole (B372694) or thiophene to modulate the electronic and steric profile of the parent molecule, potentially leading to improved activity or selectivity.

Altering the substituents on both the thiazole and morpholine rings can have a profound impact on biological activity. SAR studies on related morpholine-thiazole systems have provided valuable insights:

Substituents on the Thiazole Ring: In a study of carbonic anhydrase inhibitors, substituting the 4-position of the thiazole with different phenyl groups revealed a clear SAR trend. nih.gov A para-nitrophenyl (B135317) substitution resulted in a more potent series of compounds compared to unsubstituted phenyl derivatives, while para-chlorophenyl analogues showed the least activity. nih.gov This indicates that strong electron-withdrawing groups can be beneficial for activity. nih.gov

N-Substitution: The introduction of substituents on the nitrogen atom of the thiazole can also influence potency. N-benzyl derivatives of morpholine-based thiazoles have been shown to exhibit good potency as enzyme inhibitors. nih.gov

Steric Effects: The size and position of substituents can cause steric hindrance that affects the molecule's conformation. In one crystal structure, a methyl group on the thiazole ring caused a significant dihedral angle between the thiazole and an attached phenolic ring, demonstrating how substituents can dictate molecular shape and, consequently, biological interactions. nih.govresearchgate.net

Table 1: Effect of Substituents on the Activity of Thiazole-Morpholine Analogues

| Scaffold | Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|

| 4-Phenyl-Thiazole | para-Nitrophenyl substitution | Increased potency (IC50 range 14–20 μM) | nih.gov |

| 4-Phenyl-Thiazole | Unsubstituted Phenyl | Moderate potency (IC50 range 24–46 μM) | nih.gov |

| 4-Phenyl-Thiazole | para-Chlorophenyl substitution | Decreased potency (IC50 range 31–59 μM) | nih.gov |

| N-Substituted Thiazole | N-benzyl group | Good potency observed | nih.gov |

| 5-Methyl-Thiazole | Ortho-methyl group on thiazole | Induces steric hindrance, altering ring planarity | nih.govresearchgate.net |

Bioisosteric replacement is a powerful tool in drug design used to improve potency, selectivity, or metabolic stability by substituting one functional group with another that has similar physicochemical properties. nih.gov This strategy is highly relevant to the thiazole-morpholine system.

Amide and Azole Bioisosteres: In one notable study, an amide linker in a series of bioactive compounds was replaced with various azole rings. The replacement with a 1,3,4-oxadiazole (B1194373) improved potency, and further exploration led to the discovery of highly active 1,4-disubstituted 1H-1,2,3-triazoles. nih.gov This demonstrates how a core linking group can be successfully swapped with a heterocyclic bioisostere.

Morpholine Bioisosteres: The morpholine moiety itself, while often beneficial, can be metabolically labile. enamine.net Therefore, designing morpholine bioisosteres can be a valuable strategy to enhance metabolic stability while retaining or improving activity. enamine.net

Classical Bioisosteres: The principle of bioisosteric replacement extends to individual atoms. For instance, the substitution of a carbon atom with a sulfur atom is a known strategy to create new interactions that can stabilize a ligand within a binding site. nih.gov

Computational and In Silico Approaches to SAR Analysis

Computational methods are indispensable tools for elucidating the SAR of complex molecules like this compound. These in silico techniques provide insights into molecular interactions that are often difficult to observe experimentally.

Molecular Docking: This technique is widely used to predict the binding orientation of a ligand within the active site of a target protein. Studies on morpholine-derived thiazoles have used molecular docking to understand their interactions with enzymes like carbonic anhydrase II and DNA gyrase. nih.govrsc.orgals-journal.com Docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives also revealed good docking scores within the binding pockets of selected antimicrobial and anticancer targets. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. For morpholine-based thiazole inhibitors, MD simulations have been used to elucidate the conformational changes and interactions of the compounds within the enzyme's active site. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR analysis is a statistical method used to build models that correlate the chemical structures of a series of compounds with their biological activities. A GA-MLR (Genetic Algorithm-Multiple Linear Regression) based QSAR analysis was successfully applied to a set of morpholine-based thiazoles to further understand the structural requirements for their inhibitory activity against carbonic anhydrase II. nih.gov

Density Functional Theory (DFT): DFT studies can be employed to understand the molecular characteristics of a compound, including its electronic structure, bonding, and stability, providing a theoretical basis for its observed reactivity and biological activity. eurekaselect.com

These computational approaches not only help rationalize observed SAR data but also guide the design of new analogues with potentially enhanced bioactivity. nih.govrsc.org

Molecular Docking Investigations of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand and its target protein at the molecular level. For analogues of this compound, docking studies have been performed against a variety of protein targets, revealing key structural features for optimal binding.

A study on a series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles identified compounds with significant cytotoxic properties against several cancer cell lines. Molecular docking experiments were conducted on the most potent compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The results indicated strong binding interactions within the receptor's active site, suggesting a potential mechanism for their anticancer activity. researchgate.netbenthamdirect.com

In another investigation, morpholine-based thiazole derivatives were evaluated as inhibitors of bovine carbonic anhydrase-II (bCA-II). nih.gov The study found that substitutions on the 4-phenyl ring of the thiazole moiety significantly influenced inhibitory activity. Specifically, a 4-para-nitrophenyl substitution resulted in a more potent series of compounds compared to unsubstituted or 4-para-chlorophenyl analogues. nih.gov The presence of a larger halogen, such as in the 4-para-bromophenyl derivative 27 , also showed good potency, indicating that the size and electronic nature of the substituent at this position are critical for activity. nih.gov The most potent compound from this series, 24 , exhibited concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. nih.gov

Furthermore, docking studies on morpholine-linked thiazolidinone hybrids against bacterial enoyl-acyl carrier protein (Enoyl-ACP) reductase revealed strong binding affinities. The most potent molecule, S2B7 , which features a nitro group at the meta position of an arylidene ring, showed a predicted binding affinity of -8.6 kcal/mol, with van der Waals forces, hydrogen bonding, and hydrophobic interactions being the primary forces. eurjchem.com

Table 1: Molecular Docking Data for Analogues of this compound

| Analogue Compound/Series | Protein Target | Key Findings/Binding Affinity | Reference |

|---|---|---|---|

| 2-(Morpholinoimino)-4,5-disubstituted-3-phenylthiazoles | VEGFR-2-KDR | Potent compounds showed strong binding interactions, supporting their anticancer activity. | researchgate.netbenthamdirect.com |

| Morpholine-based thiazole derivative 24 | Bovine Carbonic Anhydrase-II (bCA-II) | Ki value of 9.64 ± 0.007 μM. | nih.gov |

| Morpholine-based thiazole derivative 27 (4-para-bromophenyl) | Bovine Carbonic Anhydrase-II (bCA-II) | Good potency with IC50 of 23.80 μM. | nih.gov |

| Morpholine linked thiazolidinone hybrid S2B7 | Enoyl-ACP Reductase | Binding affinity of -8.6 kcal/mol. | eurjchem.com |

| Thiazole derivative 9d | CDK1/CyclinB1/CKS2 (PDB ID: 4y72) | Maximum binding affinity of -8.1223 kcal/mol among tested compounds. | researchgate.net |

| Thiophene derivative 6 | BPTI (PDB ID: 2ra3) | Maximum binding affinity of -7.5094 kcal/mol among tested compounds. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models help in predicting the activity of newly designed molecules and provide insights into the structural features crucial for their bioactivity.

While no specific QSAR studies for this compound were identified, a relevant analysis was conducted on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to understand their antioxidant activity. pensoft.netresearchgate.netresearchgate.net This study revealed that several molecular descriptors significantly impact the antioxidant potential of these compounds. pensoft.netresearchgate.net

The key findings from the QSAR analysis indicated that:

Physicochemical Properties: Antioxidant activity was found to increase with a decrease in lipophilicity and an increase in the magnitude of the dipole moment. researchgate.netresearchgate.net

Steric and Geometric Parameters: Molecules with a smaller volume and surface area generally exhibited higher antioxidant activity. pensoft.netresearchgate.net

Energy Parameters: An increase in the energy of bonds and a reduction in the energy of hydration were correlated with increased antioxidant activity. researchgate.netresearchgate.net

The developed QSAR models were validated and showed high predictive ability, making them useful for the virtual screening and rational design of new potential antioxidants within this class of morpholine-thiazole compounds. researchgate.netresearchgate.net This approach highlights the importance of hydrophilicity and specific electronic and steric properties for the activity of these analogues.

Prediction of Pharmacokinetic Profiles

The evaluation of pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in drug discovery. In silico ADME predictions are now routinely used to filter out compounds with undesirable pharmacokinetic profiles early in the development process. mspsss.org.ua

Several studies on analogues of this compound have included in silico ADME predictions. For a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, ADME-Tox profiles were calculated using platforms like SwissADME and pkCSM. mspsss.org.ua The results indicated that the synthesized compounds possess good oral bioavailability and are predicted to have low toxicity. mspsss.org.ua These compounds were also found to comply with various drug-likeness rules, including those established by Lipinski, Weber, Egan, and Mugge. mspsss.org.ua

Similarly, an investigation of 4-(4-bromophenyl)-thiazol-2-amine derivatives reported that the most promising compounds for antimicrobial and anticancer activity also possessed favorable ADME properties. nih.gov Another study on morpholine appended 1,2,3-triazole analogues also predicted favorable drug-likeness properties, suggesting they can be readily absorbed, distributed, metabolized, and excreted. researchgate.net

Table 2: Predicted Pharmacokinetic (ADME) Properties for Analogues of this compound

| Analogue Series | Prediction Method | Key Predicted Properties | Reference |

|---|---|---|---|

| N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides | SwissADME, pkCSM-pharmacokinetics | Good oral bioavailability; low predicted toxicity; compliance with Lipinski, Weber, Egan, and Mugge rules. | mspsss.org.ua |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Computational approaches | Promising ADME properties. | nih.gov |

| Morpholine appended 1,2,3-triazole analogues | In silico prediction | Favorable drug-likeness properties (good absorption, distribution, metabolism, excretion). | researchgate.net |

| Morpholine based thiazole derivatives | Pharmacokinetic assessments | Most compounds possess attributes conducive to potential drug development. | nih.gov |

Compound Names Table

Mechanisms of Biological Action of 4 4 Bromothiazol 2 Yl Morpholine and Its Derivatives

Elucidation of Molecular Targets and Signaling Pathways

The biological effects of chemical compounds are intrinsically linked to their interactions with specific molecular targets, which in turn modulate cellular signaling pathways. For derivatives of 4-(4-Bromothiazol-2-yl)morpholine, research has identified several key targets and pathways that are implicated in a range of cellular processes, from proliferation and survival to neurotransmission.

One of the prominent signaling pathways potentially modulated by morpholinothiazole derivatives is the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Dual inhibitors of PI3K and mTOR have been developed from morpholinopyrimidine scaffolds, which share the morpholine (B109124) moiety with the compound of interest. nih.govnih.gov These inhibitors function by directly targeting the kinase activity of PI3K and mTOR, leading to a reduction in the phosphorylation of downstream effectors like Akt. nih.gov This inhibition can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Another significant molecular target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. benthamdirect.comnih.gov Molecular docking studies have shown that morpholinoimino-thiazole derivatives can bind to the VEGFR-2-KDR receptor. benthamdirect.com This interaction is thought to be a primary mechanism for their anticancer activity.

Furthermore, derivatives of the thiazole (B1198619) ring, a core component of this compound, have been shown to target enzymes involved in neurotransmission. Specifically, benzothiazole (B30560) and aminothiazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and monoamine oxidase B (MAO-B) . nih.govnih.govinrae.fr Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The ability of these compounds to act as dual or multi-target inhibitors suggests a complex interplay with the cholinergic and monoaminergic systems. nih.govnih.gov

The renin-angiotensin system, crucial for blood pressure regulation, has also been a focus of thiazole-containing compounds. A series of 2-amino-4-thiazolyl derivatives have been synthesized as potent renin inhibitors . nih.gov Renin is an aspartic protease that catalyzes the first and rate-limiting step of the renin-angiotensin cascade.

Finally, imidazo[2,1-b]thiazole (B1210989) derivatives, which are structurally related to the bromothiazole core, have been shown to inhibit adenylate cyclase (AC) . nih.gov This enzyme is responsible for the synthesis of the second messenger cyclic AMP (cAMP), which is involved in a multitude of cellular responses. Inhibition of AC by these compounds was found to be non-organ-specific, affecting its activity in various tissues. nih.gov

Enzyme Inhibition Profiles and Kinetic Studies

The inhibitory activity of this compound derivatives against various enzymes has been quantified, providing insights into their potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to assess the efficacy of these inhibitors. nih.gov

PI3K/mTOR Inhibition:

Morpholinopyrimidine-based dual PI3K/mTOR inhibitors have demonstrated significant potency. For instance, compound 26 , a 2-morpholino-pyrimidine derivative, exhibited IC50 values of 20 nM, 376 nM, 204 nM, and 46 nM against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively, and an IC50 of 189 nM against mTOR. nih.gov Another series of novel morpholinopyrimidine-5-carbonitriles also showed potent dual PI3K/mTOR inhibition, with compound 12b displaying IC50 values of 0.17 µM, 0.13 µM, and 0.76 µM for PI3Kα, PI3Kβ, and PI3Kδ, and an mTOR IC50 of 0.83 µM. nih.gov

Cholinesterase and Monoamine Oxidase Inhibition:

Benzothiazole derivatives have emerged as effective inhibitors of enzymes implicated in Alzheimer's disease. Compound 4f , a novel benzothiazole derivative, displayed potent dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with IC50 values of 23.4 nM and 40.3 nM, respectively. nih.gov Another study on benzothiazole derivatives identified compound 3s as a multitarget-directed ligand with an IC50 of 6.7 µM for AChE, 2.35 µM for BuChE, and 1.6 µM for MAO-B. nih.gov Furthermore, a series of 2-amino-5-nitrothiazole (B118965) derived semicarbazones showed promising results, with compound 4 being a potent and selective MAO-B inhibitor (IC50 = 0.212 µM). inrae.fr Kinetic studies revealed that this compound exhibited competitive and reversible MAO-B inhibition. inrae.fr

Adenylate Cyclase Inhibition:

Imidazo[2,1-b]thiazole derivatives, such as bromolevamisole (BL), have been shown to inhibit forskolin-activated human thyroid adenylate cyclase with an IC50 value of 0.95 mM. nih.gov Kinetic analysis indicated a mixed-type inhibition, suggesting a complex interaction with the enzyme. nih.gov

VEGFR-2 Inhibition:

While specific IC50 values for morpholinothiazole derivatives against VEGFR-2 were not detailed in the provided search results, related heterocyclic compounds have shown significant activity. For example, a bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative, 23j , was a potent VEGFR-2 inhibitor with an IC50 of 3.7 nM. nih.gov Another study on quinoline (B57606) derivatives identified a compound with an IC50 of 3.62 µM for VEGFR-2. nih.gov

Renin Inhibition:

Interactive Data Table: Enzyme Inhibition by Derivatives

Below is an interactive table summarizing the enzyme inhibition data for various derivatives structurally related to this compound.

Modulation of Receptor Binding and Functional Responses

Beyond direct enzyme inhibition, derivatives containing the morpholine and thiazole scaffolds can also modulate the activity of cellular receptors, leading to a range of functional responses. This interaction is often characterized by the binding affinity of the compound to the receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

Dopamine (B1211576) and Serotonin (B10506) Receptor Binding:

A derivative designated as SYA16263 has shown interesting binding affinities for dopamine and serotonin receptors. It displayed moderate affinity for D2 and D3 receptors (Ki = 124 nM and 86 nM, respectively) and high affinity for D4 and 5-HT1A receptors (Ki = 3.5 nM and 1.1 nM, respectively). nih.gov This profile suggests a potential for antipsychotic-like activity without the cataleptic side effects often associated with strong D2 receptor antagonism. nih.gov The functional selectivity of such compounds highlights the complex relationship between receptor binding affinity and the resulting physiological effect.

Histamine (B1213489) H3 Receptor Ligands:

Novel benzothiazole derivatives have been developed as histamine H3 receptor (H3R) ligands. nih.gov Compound 4b , a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative, exhibited a Ki value of 0.012 µM for the H3R. nih.gov The multitargeting potential of these compounds was further demonstrated by their ability to also inhibit cholinesterases and MAO-B, suggesting a complex pharmacological profile. nih.gov

VEGFR-2 Mediated Responses:

As mentioned previously, morpholinothiazole derivatives have been shown to interact with the VEGFR-2 receptor. benthamdirect.com This binding is expected to inhibit the downstream signaling cascade initiated by VEGF, thereby suppressing endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis). nih.gov These anti-angiogenic effects are a key component of their observed anticancer activity.

Functional Responses to Adenylate Cyclase Inhibition:

The inhibition of adenylate cyclase by imidazo[2,1-b]thiazole derivatives like bromolevamisole leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov In cultured human thyroid cells, bromolevamisole (0.25 mM) caused a significant reduction in cAMP accumulation following stimulation by thyroid-stimulating hormone (TSH). nih.gov This demonstrates a clear functional consequence of the enzyme inhibition at the cellular level.

Interactive Data Table: Receptor Binding Affinity of Derivatives

The following table provides a summary of the receptor binding affinities for derivatives structurally related to this compound.

Cellular and Subcellular Mechanisms of Action

The molecular interactions of this compound derivatives translate into observable effects at the cellular and subcellular levels. These mechanisms often involve the induction of apoptosis, alterations in the cell cycle, and changes in specific cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest:

A significant cellular mechanism attributed to morpholinothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govbenthamdirect.com Flow cytometry analysis of tumor cells treated with active morpholinoimino-thiazole compounds revealed a significant increase in both early and late apoptotic cells. benthamdirect.com This pro-apoptotic effect is a desirable characteristic for anticancer agents.

In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest. nih.govbenthamdirect.com Specifically, treatment with potent morpholinothiazole derivatives resulted in the halting of cancer cells in the S and G2 phases of the cell cycle. benthamdirect.com This prevents the cells from progressing through division, thereby inhibiting tumor growth. The dual PI3K/mTOR inhibitor, compound 12b , also induced a G2/M cell cycle arrest in leukemia cells. nih.gov

Modulation of Intracellular Signaling:

At the subcellular level, the inhibition of the PI3K/Akt/mTOR pathway by morpholinopyrimidine derivatives leads to a measurable decrease in the phosphorylation of Akt (pAkt). nih.gov Western blot analysis is a common technique used to confirm this downstream effect. The suppression of pAkt is a key indicator that the inhibitor is effectively engaging its target and disrupting the signaling cascade.

The inhibition of adenylate cyclase by bromolevamisole directly impacts the levels of the second messenger cAMP within the cell. nih.gov This reduction in cAMP can have widespread effects on various cellular processes that are regulated by cAMP-dependent protein kinases.

Cytotoxicity:

While potent against cancer cells, it is also important to consider the effects of these compounds on non-cancerous cells. For example, the dual AChE and MAO-B inhibitor, compound 4f , was tested for its cytotoxicity against NIH/3T3 fibroblast cells and showed a high IC50 value of 72.9 µM, suggesting low cytotoxicity at its effective inhibitory concentrations. nih.gov

Comparative Mechanistic Studies with Structurally Similar Compounds

Comparing the mechanisms of this compound derivatives with those of other structurally similar compounds provides a broader context for understanding their potential biological activities.

One key comparison can be made with other heterocyclic compounds that inhibit the PI3K/mTOR pathway. For instance, NVP-BKM120 is a well-known PI3K inhibitor with a pyrimidine (B1678525) scaffold. nih.gov The design of novel dual PI3K/mTOR inhibitors has involved a hybridization approach, combining the morpholinopyrimidine core with a sulfonyl portion from selective mTOR inhibitors. nih.gov This strategy led to the development of compound 26 , which demonstrated improved mTOR potency compared to the parent PI3K inhibitor, highlighting the significant contribution of the morpholine and sulfonyl moieties to the dual inhibitory activity. nih.gov

In the realm of cholinesterase and MAO inhibition, benzothiazole derivatives can be compared to other classes of inhibitors. The ability of some benzothiazole derivatives to act as dual or multi-target inhibitors is a significant advantage over single-target agents, as it may offer a more comprehensive therapeutic approach for complex neurodegenerative diseases like Alzheimer's. nih.govnih.gov

The 2-amino-4-thiazole moiety has been incorporated into a variety of scaffolds to target different enzymes. While it serves as a P2-site binder in renin inhibitors, the broader 2-aminothiazole (B372263) structure is also found in inhibitors of carbonic anhydrase and cholinesterases. This versatility underscores the importance of the specific substitutions on the thiazole ring in determining the ultimate molecular target and biological activity.

Furthermore, the imidazo[2,1-b]thiazole scaffold of bromolevamisole, an inhibitor of adenylate cyclase, can be contrasted with other AC inhibitors. The non-stereospecific inhibition of forskolin-activated AC by bromolevamisole and its isomer bromodexamisole is in stark contrast to their stereospecific inhibition of alkaline phosphatase, indicating distinct structure-activity relationships for these two enzymes. nih.gov This highlights the nuanced interactions that can occur even with closely related compounds and different enzyme targets.

Biological Evaluation and Therapeutic Potential of 4 4 Bromothiazol 2 Yl Morpholine Analogues

In Vitro Pharmacological Investigations

The laboratory-based evaluation of 4-(4-bromothiazol-2-yl)morpholine analogues has revealed a spectrum of biological activities. These studies are crucial in determining the potential of these compounds as future therapeutic agents.

Antimicrobial Activity Assays (Antibacterial, Antifungal)

The rise of drug-resistant microbes necessitates the discovery of new antimicrobial agents. nih.gov Analogues of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. nih.govresearchgate.netnih.gov

Studies have shown that certain derivatives of this compound exhibit promising activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, some synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated antimicrobial activity comparable to standard drugs like norfloxacin. nih.govnih.gov The morpholine (B109124) moiety itself is recognized for its contribution to antibacterial properties. researchgate.net Specifically, some morpholine derivatives have shown effectiveness against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net The structural framework of these compounds, often featuring a thiazole (B1198619) ring linked to a morpholine group, appears to be a key contributor to their antibacterial action.

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For this compound analogues, MIC values have been determined against a range of bacterial and fungal strains.

One study on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported an MIC of 16.1 µM against S. aureus and E. coli for one of its potent compounds. nih.gov Another derivative in the same study showed an MIC of 28.8 µM against Bacillus subtilis. nih.gov In terms of antifungal activity, a derivative displayed an MIC of 15.3 µM against Candida albicans, while another was most potent against Aspergillus niger with an MIC of 16.2 µM. nih.gov It is important to note that the MIC of the parent compound, 4-(phenylsulfonyl) morpholine, was found to be greater than 512 μg/mL for all tested bacterial and fungal strains, indicating a lack of direct antimicrobial activity on its own but potential as a modulator of other antibiotics. nih.gov

| Compound/Analogue | Microorganism | MIC Value |

|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | S. aureus | 16.1 µM |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | E. coli | 16.1 µM |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p4) | B. subtilis | 28.8 µM |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | C. albicans | 15.3 µM |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p3) | A. niger | 16.2 µM |

| 4-(Phenylsulfonyl) morpholine | E. coli, S. aureus, P. aeruginosa, C. albicans, C. krusei, C. tropicalis | >512 µg/mL |

Anticancer and Cytotoxic Activity Studies

In the quest for more effective and selective cancer therapies, various this compound analogues have been synthesized and evaluated for their ability to kill cancer cells or inhibit their growth. nih.govnih.gov The thiazole ring is a component of several natural and synthetic compounds with demonstrated anticancer properties. researchgate.net

The cytotoxic potential of these analogues has been tested against a panel of human cancer cell lines, revealing a range of activities.

MCF-7 (Breast Adenocarcinoma): Several studies have highlighted the efficacy of this compound analogues against the MCF-7 cell line. nih.govnih.govmdpi.com For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising anticancer activity against this cell line, with one compound being identified as the most active. nih.govnih.gov

H460 and A549 (Lung Cancer): The A549 lung cancer cell line has also been a target for these compounds. nih.govnih.govnih.gov Morpholine-substituted quinazoline (B50416) derivatives have shown significant cytotoxic activity against A549 cells, with one compound (AK-10) displaying an IC50 value of 8.55 ± 0.67 μM. nih.gov

HT-29 (Colon Carcinoma): While specific data for HT-29 is less prevalent in the initial searches, the broader class of thiazolidin-4-one derivatives has shown activity against colon adenocarcinoma cell lines like COLO-205 and HCT-116. mdpi.comnih.gov

MDA-MB-231 (Breast Cancer): This aggressive breast cancer cell line has been used to evaluate the anticancer potential of these analogues. mdpi.comnih.govnih.gov

Jurkat (T-cell leukemia): While not explicitly detailed in the provided search results, the evaluation of thiazole derivatives against leukemia cell lines like HL-60 suggests a potential avenue for investigation. researchgate.net

A-431 (Epidermoid Carcinoma): Information regarding the testing of these specific analogues against the A-431 cell line was not prominently available in the initial search results.

| Analogue Class | Cancer Cell Line | Observed Activity (IC50/Effect) |

|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF-7 | Promising anticancer activity, one compound most active nih.govnih.gov |

| Morpholine substituted quinazoline derivatives (AK-10) | A549 | IC50: 8.55 ± 0.67 μM nih.gov |

| Morpholine substituted quinazoline derivatives (AK-10) | MCF-7 | IC50: 3.15 ± 0.23 μM nih.gov |

| Thiazolidin-4-one analogues | COLO-205, MDA-MB-231, DU-125 | Anti-proliferative activity observed nih.gov |

A key mechanism through which many anticancer drugs exert their effects is by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.

c-Src and EGFR: The proto-oncogene c-Src is a non-receptor tyrosine kinase that can modulate the activation of the Epidermal Growth Factor Receptor (EGFR). nih.gov The deregulation of both c-Src and EGFR is implicated in several cancers. nih.gov Research has explored the potential of thiazole-containing compounds to inhibit these kinases. While direct inhibition of c-Src and EGFR by this compound analogues was not explicitly detailed in the initial search results, the broader class of thiazole derivatives is known to target these kinases. nih.gov

SIRT2: Information on the inhibition of SIRT2 by these specific analogues was not found in the initial searches.

IGF1R: Similarly, direct data on the inhibition of Insulin-like Growth Factor 1 Receptor (IGF1R) by these compounds was not readily available.

PI3K (Phosphoinositide 3-kinase): A significant finding is the identification of 4-(1,3-thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). nih.gov The PI3K pathway is a crucial signaling pathway that is often hyperactivated in cancer.

HDAC (Histone Deacetylase): Co-inhibition of histone deacetylase (HDAC) and PI3K has been shown to sensitize cancer cells to other treatments, suggesting a potential synergistic role for compounds that can target these pathways. nih.gov

Antiproliferative and Cell Viability Assays

The antiproliferative potential of thiazole and morpholine derivatives has been a significant area of investigation. nih.gov These compounds have been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of activity. nih.govnih.gov The analysis of structure-activity relationships has indicated that the thiazole nucleus is a key component in many promising compounds. nih.gov

In vitro studies have confirmed the cytotoxic effects of these analogues. For instance, a series of novel thiazole-based derivatives demonstrated significant antiproliferative activity against four different cancer cell lines, with average GI50 values ranging from 6 to 8 µM, comparable to reference drugs like doxorubicin (B1662922) and sorafenib. frontiersin.org Importantly, these compounds did not exhibit cytotoxic effects on normal cells, with cell viability remaining above 85% at concentrations of 50 µM. frontiersin.org One of the most potent derivatives, compound 10a, showed an IC50 value of 2.69 µM for tubulin inhibition. frontiersin.org

Further studies on thiazoline (B8809763) iron chelators revealed that N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine was a highly potent antiproliferative agent, with IC50 values of 3 µM and 1 µM on L1210 and P388 murine leukemia cell lines, respectively. nih.gov In contrast, its N4-acetyl analogue was considerably less active. nih.gov A separate series of triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives was tested against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines, showing potential to control both cell proliferation and invasion in malignant breast cancers. nih.gov These compounds were found to induce apoptosis and cause G2/M cell cycle arrest in MCF-7 cells. nih.gov

The antiproliferative activity of morpholine-based thiazoles was also highlighted in a study where a compound with a nitro substitution showed significant potential against the triple-negative MDA-MB-231 breast cancer cell line, with an IC50 value of 15.8 ± 0.6 μM. researchgate.net

| Compound | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 10a | Tubulin Inhibition | 2.69 µM (IC50) | frontiersin.org |

| Compound 10o | Tubulin Inhibition | 3.62 µM (IC50) | frontiersin.org |

| Compound 13d | Tubulin Inhibition | 3.68 µM (IC50) | frontiersin.org |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210 (murine leukemia) | 3 µM (IC50) | nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | P388 (murine leukemia) | 1 µM (IC50) | nih.gov |

| Nitro-substituted morpholine-based thiazole (Compound 23) | MDA-MB-231 (breast cancer) | 15.8 ± 0.6 µM (IC50) | researchgate.net |

Anti-inflammatory and Analgesic Effects

Heterocyclic compounds containing thiazole and morpholine moieties are recognized for their potential as anti-inflammatory and analgesic agents. nih.govmdpi.com The search for safer alternatives to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics, which are associated with significant side effects, has driven research into these derivatives. mdpi.com

A variety of thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties in vivo. rasayanjournal.co.innih.gov For example, a series of thiazole/oxazole substituted benzothiazole (B30560) derivatives were tested in albino rats, with one compound in particular showing more potent activity than the reference drug at a dose of 50 mg/kg. nih.gov Similarly, studies on benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties showed significant inhibition of carrageenan-induced rat paw edema, with some compounds demonstrating efficacy comparable to celecoxib (B62257). nih.gov The analgesic activity of these compounds was also notable, with ED50 values in a similar range to celecoxib. nih.gov The arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key target in inflammation, and thiazole derivatives have shown promise in modulating this pathway. researchgate.net

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Enzyme Inhibition

A key strategy in developing safer anti-inflammatory drugs is the dual inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This approach is believed to mitigate the side effects associated with selective COX inhibitors. Thiazole and thiazolidinone derivatives have been a major focus of this research. researchgate.netnih.gov

It is well-established that COX-2 and 5-LOX play crucial roles in initiating and propagating inflammatory reactions. researchgate.net Research has shown that thiazole-based pharmacophores can be designed to achieve dual inhibitory activity. researchgate.net For instance, a series of (2-morpholino-4-(4-methyl phenyl)thiazol-5-yl)(naphthalene-1-yl)methanones demonstrated preferential inhibition of COX-2, which was attributed to the p-CH3 phenyl ring substitution. researchgate.net

In a study of thiazolo-celecoxib analogues, several compounds were found to possess potent inhibitory activity against COX-1, COX-2, and 15-LOX. nih.gov Compounds 7a, 7b, 7e, and 7i were identified as the most active COX-1 inhibitors with IC50 values ranging from 4.80–6.30 μM, which was better than the reference drug celecoxib (IC50 7.60 μM). nih.gov Another study synthesized thirteen compounds, seven of which proved to be dual COX-2 and 5-LOX inhibitors with good selectivity over COX-1. nih.gov Among these, N-hydroxyurea derivatives of flurbiprofen (B1673479) and diclofenac (B195802) were the most potent dual inhibitors. nih.gov

| Compound Class/Derivative | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazolo-celecoxib analogue 7a | COX-1 | 4.80 µM | nih.gov |

| Thiazolo-celecoxib analogue 7b | COX-1 | 6.30 µM | nih.gov |

| Celecoxib (Reference) | COX-1 | 7.60 µM | nih.gov |

| "Type B hydroxamic acid" derivative 11 | 5-LOX | 1.04 ± 0.22 µM | nih.gov |

| "Type B hydroxamic acid" derivative 12 | 5-LOX | 1.29 ± 0.10 µM | nih.gov |

| "Type B hydroxamic acid" derivative 11 | COX-2 | 36.18 ± 3.08 µM | nih.gov |

| "Type B hydroxamic acid" derivative 12 | COX-2 | 83.42 ± 4.37 µM | nih.gov |

Enzyme Inhibition Beyond Cancer and Inflammation

The therapeutic potential of this compound analogues extends beyond their anticancer and anti-inflammatory effects. These compounds have been investigated for their ability to inhibit a range of other enzymes implicated in various diseases, including neurological disorders and conditions related to metabolic dysregulation.

Carbonic Anhydrase (CA-II) Inhibition

Carbonic anhydrase (CA) enzymes, particularly the CA-II isoform, are crucial for maintaining homeostasis in numerous physiological processes. rsc.orgresearchgate.net Consequently, they are significant targets for drug development. rsc.orgresearchgate.net Morpholine-derived thiazoles have been identified as potent inhibitors of bovine carbonic anhydrase-II (bCA-II). rsc.orgresearchgate.net These compounds can be strategically modified to enhance their binding affinity, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net

A screening of 25 newly synthesized thiazole derivatives revealed varying degrees of inhibitory action against the zinc-containing CA-II enzyme. rsc.org The morpholine and thiazole moieties appear to enhance inhibitory efficacy by interacting with the target bCA-II binding sites. rsc.orgresearchgate.net A kinetic study of the most potent compound from this series, compound 24, demonstrated concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.orgresearchgate.net Other derivatives also exhibited greater affinity for the enzyme compared to the standard inhibitor, acetazolamide. rsc.orgresearchgate.net

| Compound | Enzyme | Activity (Ki) | Reference |

|---|---|---|---|

| Compound 24 | bCA-II | 9.64 ± 0.007 µM | rsc.orgresearchgate.net |

Bis-Phosphoglycerate Mutase (BPGM) Modulation

Bisphosphoglycerate mutase (BPGM) is a key enzyme primarily found in erythrocytes and placental cells. wikipedia.org It is central to the Rapoport-Luebering pathway, a shunt in glycolysis that regulates the concentration of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). wikipedia.orgvcu.edu The primary role of BPGM is the synthesis of 2,3-BPG, an allosteric effector that modulates the oxygen affinity of hemoglobin. vcu.edunih.gov By binding to hemoglobin, 2,3-BPG facilitates the release of oxygen to tissues. wikipedia.org

BPGM has both synthase and phosphatase activities, though its phosphatase function is typically low. vcu.edunih.gov The modulation of BPGM activity is considered a potential therapeutic strategy for conditions like sickle cell disease, where abnormal increases in 2,3-BPG can worsen the pathology. vcu.edu Activating the phosphatase function or inhibiting the synthase function could reduce 2,3-BPG levels. vcu.edu While BPGM is a recognized therapeutic target, and drug screening studies have been initiated to identify small molecule modulators, research directly linking this compound analogues to BPGM modulation is not prominent in the current literature. vcu.edu One study screening a library of compounds against BPGM found only one that inhibited synthase activity, highlighting the challenge in identifying effective modulators for this enzyme. vcu.edu

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Analogues incorporating morpholine and thiazole scaffolds have shown significant promise as inhibitors of enzymes central to neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.net The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease.

In one study, a series of nine morpholine-based chalcones (MO1–MO9) were evaluated for their inhibitory activity. nih.govnih.gov Most of the compounds were potent inhibitors of MAO-B. nih.govnih.gov Specifically, compound MO1 was the most potent MAO-B inhibitor with an IC50 value of 0.030 µM and a Ki of 0.018 µM. nih.govnih.gov The same series also showed activity against AChE, with compound MO5 being the most potent inhibitor with an IC50 of 6.1 µM and a Ki of 2.52 µM. nih.govnih.gov Some compounds also inhibited MAO-A, with MO7 showing an IC50 of 7.1 µM. nih.govnih.gov

Another study focused on thiazole analogs as anticholinesterase agents found several compounds with potent AChE inhibitory activity. mdpi.com Compound 2i from this series was the most active, with an IC50 value of 0.028 µM and a Ki of 0.025 µM, which is comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM). mdpi.com None of the compounds in this particular series showed significant activity against butyrylcholinesterase (BChE). mdpi.com

| Compound | Enzyme | Activity (IC50) | Activity (Ki) | Reference |

|---|---|---|---|---|

| MO1 | MAO-B | 0.030 µM | 0.018 µM | nih.govnih.gov |

| MO7 | MAO-B | 0.25 µM | - | nih.govnih.gov |

| MO5 | AChE | 6.1 µM | 2.52 µM | nih.govnih.gov |

| MO9 | AChE | 12.01 µM | 7.04 µM | nih.govnih.gov |

| MO7 | MAO-A | 7.1 µM | - | nih.govnih.gov |

| Compound 2i | AChE | 0.028 µM | 0.025 µM | mdpi.com |

| Donepezil (Reference) | AChE | 0.021 µM | - | mdpi.com |

Aldose Reductase Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The conversion of glucose to sorbitol by ALR2 can lead to osmotic stress and the generation of reactive oxygen species, contributing to long-term diabetic complications. Consequently, inhibiting ALR2 is a major therapeutic strategy.

Analogues featuring a thiazole or thiazoline ring have been identified as promising ALR2 inhibitors. benthamscience.comnih.gov In one study, a series of thiazoline derivatives were synthesized and screened for their inhibitory potential. benthamscience.com Among them, compound 7b , a thiazoline with a benzyl (B1604629) substituent, was a potent and selective inhibitor of ALR2, whereas compound 8e , which contains a nitrophenyl moiety, also showed high potency. benthamscience.com Another investigation focused on hydrazinecarbothioamide and 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety. nih.gov The most effective compounds in this series were hydrazinecarbothioamide derivatives, which demonstrated notable inhibition of the ALR2 enzyme at a concentration of 10⁻⁴ M. nih.gov

These findings underscore the potential of the thiazole scaffold in designing new and effective ALR2 inhibitors to manage diabetic complications. benthamscience.comnih.gov

Table 1: Aldose Reductase (ALR2) Inhibition by Thiazole/Thiazoline Analogues An interactive table detailing the inhibitory activity of various thiazole analogues against the ALR2 enzyme.

| Compound | Type | Target | Activity | Selectivity | Reference |

|---|---|---|---|---|---|

| Compound 7b | Thiazoline derivative | ALR2 | IC₅₀ = 1.39 µM | Selective (23.4% inhibition of ALR1) | benthamscience.com |

| Compound 8e | Indolyl substituted thiazoline | ALR2 | IC₅₀ = 1.52 µM | Less selective (IC₅₀ for ALR1 = 2.94 µM) | benthamscience.com |

| Compound 3d | Hydrazinecarbothioamide | ALR2 | 25.41% inhibition | Not specified | nih.gov |

| Compound 3c | Hydrazinecarbothioamide | ALR2 | 22.18% inhibition | Not specified | nih.gov |

Neuropsychiatric and Neurological Disorder Research

Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. nih.gov They are implicated in the pathophysiology of numerous neuropsychiatric conditions, including schizophrenia and anxiety disorders, making them attractive drug targets. nih.gov The mGluRs are categorized into three groups (I, II, and III). nih.gov

Analogues incorporating a thiazole ring have been investigated for their ability to modulate mGluR activity. Specifically, a series of tricyclic thiazolopyrazoles were identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). mdpi.com Activation of the mGlu4 receptor is a promising strategy for treating conditions such as Parkinson's disease and anxiety. mdpi.com The development of PAMs is of particular interest as they offer a more subtle way to enhance receptor function compared to direct agonists. mdpi.com This line of research highlights the utility of the thiazole scaffold in creating selective modulators for specific mGluR subtypes, opening new avenues for CNS therapeutics. nih.govmdpi.com

The aggregation of alpha-synuclein (B15492655) (α-syn) protein into Lewy bodies is a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. researchgate.net The development of positron emission tomography (PET) tracers that can selectively bind to these α-syn aggregates in the brain is a critical unmet need for early diagnosis and for monitoring disease progression and treatment efficacy. researchgate.net

Several heterocyclic compounds, including thiazole analogues, have emerged as promising candidates for α-syn PET imaging. Researchers have identified 2,6-disubstituted imidazo[2,1-b]thiadiazole (ITA) as a novel scaffold with high binding affinity to α-syn. researchgate.net A fluorinated derivative, [¹⁸F]FITA-2 , demonstrated clear signals in α-syn-rich regions of human PD brain tissues and showed favorable pharmacokinetics in rats. researchgate.net Another compound, M503-1619 , was found to have a high binding affinity for α-syn fibrils in competition binding assays and demonstrated selectivity over beta-amyloid. Autoradiography studies confirmed its high affinity in human PD tissue. These findings indicate that thiazole-containing structures are valuable scaffolds for creating the next generation of diagnostic imaging agents for Parkinson's disease. researchgate.net

Table 2: Binding Affinity of Analogue PET Tracers to Alpha-Synuclein (α-syn) An interactive table summarizing the binding affinities of different PET tracer candidates for α-syn aggregates.

| Compound | Scaffold Type | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| [¹²⁵I]ITA-3 | Imidazo[2,1-b]thiadiazole | IC₅₀ | 55 nM | researchgate.net |

| [¹⁸F]FITA-2 | Imidazo[2,1-b]thiadiazole | IC₅₀ | 245 nM | researchgate.net |

| M503-1619 | Not specified | Kᵢ | 6.5 nM | |

| [³H]M503-1619 | Not specified | Kᴅ (PD tissue) | 2.5 nM |

In Vivo Pharmacological and Preclinical Studies

Carrageenan-Induced Inflammation: The carrageenan-induced paw edema model is a standard method for evaluating the anti-inflammatory activity of new compounds. Research on thiazolidine (B150603) derivatives, which are structurally related to thiazole-morpholine compounds, has demonstrated significant anti-inflammatory and pain-reducing effects in this model. Specifically, the compound 2-(2-hydroxyphenyl)-1,3-thiazolidin-4-ylmethanone (compound 1b ) was shown to attenuate carrageenan-induced thermal hyperalgesia and mechanical allodynia in mice. This effect indicates a reduction in inflammatory pain. Furthermore, treatment with these thiazolidine derivatives led to a decrease in the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the spinal cord, providing a potential mechanism for their anti-inflammatory action.

Tumor Growth Models: While in vivo data from xenograft models for thiazole-morpholine analogues is limited, in vitro studies have shown the potent anticancer activity of related thiazole derivatives against various human tumor cell lines. One novel 1,3-thiazole analogue, compound 4 , exhibited considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. Its mechanism was linked to significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. Another derivative, compound 4c , was also highly active against MCF-7 and HepG2 (liver cancer) cells, likewise blocking VEGFR-2 and inducing apoptosis. These in vitro results strongly support the potential of this chemical class as anticancer agents and provide a solid foundation for future in vivo xenograft studies.

Table 3: In Vitro Antiproliferative Activity of Thiazole Analogues An interactive table showing the efficacy of thiazole analogues against human cancer cell lines.

| Compound | Cell Line | Activity Metric | Value | Target | Reference |

|---|---|---|---|---|---|

| Compound 4 | MCF-7 (Breast) | IC₅₀ | 5.73 µM | VEGFR-2 | |

| Compound 4 | MDA-MB-231 (Breast) | IC₅₀ | 12.15 µM | VEGFR-2 | |

| Compound 4c | MCF-7 (Breast) | IC₅₀ | 2.57 µM | VEGFR-2 | |

| Compound 4c | HepG2 (Liver) | IC₅₀ | 7.26 µM | VEGFR-2 |

Analogues combining a thiazole ring with a piperazine (B1678402) ring (a closely related six-membered heterocycle to morpholine) have been synthesized and evaluated for their pain-relieving (anti-nociceptive) properties. In vivo studies using standard pain models, such as the hot-plate and tail-clip tests, demonstrated that several of these thiazole-piperazine derivatives possess significant centrally mediated anti-nociceptive activity. The compounds also reduced pain-related behaviors in the acetic acid-induced writhing test, which indicates additional peripheral anti-nociceptive effects. Mechanistic studies revealed that the pain-relieving effects of these compounds were reversed by pre-treatment with naloxone, an opioid receptor antagonist. This finding strongly suggests that the anti-nociceptive activity of these thiazole analogues is mediated through the opioidergic system.

Brain Penetration and Central Nervous System (CNS) Accessibility in Neuropharmacology Studies

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor in the development of drugs for central nervous system (CNS) disorders. tandfonline.comnih.gov The morpholine ring, in particular, is recognized for its favorable physicochemical properties that can enhance BBB permeability. tandfonline.comnih.gov Its inclusion in a molecule can create an optimal balance of hydrophilicity and lipophilicity, which is crucial for CNS drug candidates. tandfonline.comnih.gov

The morpholine moiety's weak basic nitrogen and an opposing oxygen atom give it a unique pKa value and conformational flexibility. nih.gov This allows it to engage in various lipophilic-hydrophilic interactions, which can improve blood solubility and facilitate passage into the brain. nih.govnih.gov For instance, certain morpholine derivatives have been shown to be orally active and capable of crossing the BBB, demonstrating potential for treating brain tumors and CNS metastases. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, the development of thiazole-piperazine hybrids has been a focus, with computational studies used to predict their BBB permeability. mdpi.com Online prediction servers, utilizing algorithms like AdaBoost and Support Vector Machine (SVM), are employed to assess whether a compound is likely to pass the BBB, a crucial step in the early stages of CNS drug discovery. mdpi.com While direct studies on this compound's CNS accessibility are not extensively detailed, the broader class of morpholine-containing compounds shows promise for CNS applications due to the inherent properties of the morpholine scaffold. tandfonline.comnih.govnih.gov Furthermore, 2-aminothiazole (B372263) derivatives have been investigated for their potential in treating a range of conditions including prion diseases and Alzheimer's disease. tandfonline.comnih.gov

Development as Lead Compounds in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in drug development, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov This makes compounds like this compound and its analogues attractive as lead compounds for developing new therapeutic agents. nih.govnih.gov A lead compound is a starting point for drug design, a molecule that shows promising activity and can be chemically modified to enhance its efficacy and safety profile. The structural versatility of 2-aminothiazoles allows for extensive modifications at various positions of the ring, which has been a focus for medicinal chemists. nih.gov

The development process often involves creating hybrid molecules where the thiazole ring is linked to other bioactive moieties, such as morpholine, to explore new therapeutic potentials. benthamscience.comnih.gov This strategy has been successfully applied in the search for treatments for a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. tandfonline.comnih.gov

Rational drug design is a targeted approach to drug discovery that relies on an understanding of the biological target and the mechanism of action of the drug. youtube.com This often involves computational methods like molecular docking to predict how a compound will interact with its target protein. nih.govacs.org For thiazole derivatives, docking studies have been instrumental in understanding their binding modes within the active sites of enzymes like PI3K/mTOR and COX-1/COX-2. tandfonline.comnih.gov

These in silico studies help in designing new compounds with improved potency and selectivity. For example, by analyzing the binding interactions, researchers can make informed decisions about which chemical groups to add or modify to enhance the compound's activity. acs.org The goal is to create molecules that fit optimally into the target's binding pocket, much like a key fits into a lock. youtube.com This approach has been used to develop novel thiazole carboxamide derivatives and 2-aminobenzothiazole (B30445) compounds with potential anticancer activity. acs.orgacs.org

Table 1: Examples of Rational Drug Design in Thiazole Derivatives

| Compound Class | Target | Design Strategy | Key Findings | Reference(s) |

| Thiazole-hydrazone derivatives | PI3Kα/mTOR | Mimicking pharmacophoric features of known dual inhibitors. | Compound 3b showed high activity against PI3Kα and mTOR. | nih.gov |

| Thiazole carboxamides | COX enzymes | Modifying the scaffold to improve binding affinity. | Compound 2a showed improved potency against both COX isoforms. | acs.org |

| 2-Aminobenzothiazoles | PI3Kγ | Docking new compounds in the ATP binding domain. | OMS5 and OMS14 reduced lung and breast cancer cell growth. | acs.org |

Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. benthamscience.com These libraries can then be screened for biological activity in a high-throughput manner, significantly accelerating the process of identifying new lead compounds. mdpi.com

The synthesis of 2-aminothiazole libraries is a common strategy, often employing multi-component reactions to generate a diverse set of derivatives. benthamscience.comnih.gov For instance, a series of trisubstituted 2-amino-4, 5-diarylthiazole derivatives were synthesized by introducing different substituents at the C2, C4, and C5 positions of the thiazole ring. nih.gov These libraries can then be tested against various biological targets, such as cancer cell lines or microbial pathogens, to identify compounds with promising activity. mdpi.comnih.gov

Table 2: Synthesis and Screening of Thiazole-Based Libraries

| Library Type | Synthesis Method | Screening Focus | Example Result | Reference(s) |

| 2-Amino-4,5-diarylthiazoles | Multi-step synthesis involving Friedel–Crafts reaction and bromination. | Anti-Candida albicans activity. | Compound 5a8 showed activity comparable to fluconazole. | nih.gov |

| Thiazolyl-thiourea derivatives | Addition reaction of 2-aminothiazole to isothiocyanate. | In vitro antimicrobial activity. | Halogenated derivatives showed promising efficacy against staphylococcal species. | mdpi.com |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Multi-step synthesis including reaction with chloroacetyl chloride. | Anti-proliferative effects on human leukemia cells. | The series of compounds showed good anti-proliferative effects. | nih.gov |

Host-directed therapy (HDT) is an emerging strategy for treating infectious diseases that targets host cellular processes rather than the pathogen itself. nih.gov This approach can help to circumvent the problem of antibiotic resistance and can also modulate the host's immune response to reduce inflammation and tissue damage. nih.gov

While direct evidence for the use of this compound in HDT is limited, the broader class of 2-aminothiazole derivatives has shown potential in this area. For example, some thiazole derivatives have been investigated for their immunomodulatory effects, which could be beneficial in the context of HDT. mdpi.com The 2-aminothiazole moiety is structurally similar to thiolactomycin, a compound known to inhibit mycolic acid biosynthesis in the cell walls of Mycobacterium tuberculosis. nih.gov This suggests that thiazole derivatives could be explored as potential anti-tuberculosis agents, possibly acting through a host-directed mechanism. nih.gov Further research is needed to fully elucidate the potential of these compounds in HDT applications.

Patent Landscape and Intellectual Property Analysis of Bromothiazole Morpholine Compounds

Review of Patents Pertaining to 4-(4-Bromothiazol-2-yl)morpholine and Analogues

A review of the patent literature reveals that this compound is primarily cited as a key intermediate or building block in the synthesis of more complex, therapeutically active molecules, rather than being claimed as a novel compound itself. Its utility as a readily available starting material is highlighted in patents for advanced therapeutic agents.

A significant example is the patent application WO2020160295A1, which describes the use of this compound in the creation of bi-functional compounds, specifically Proteolysis Targeting Chimeras (PROTACs). google.com These PROTACs are designed to recruit E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. google.com The patent discloses the synthesis of compounds that target the androgen receptor (AR), including splice variants like AR-V7, which are implicated in prostate cancer. google.com In this context, the this compound moiety serves as a crucial component of the final PROTAC molecule. google.com

The patent landscape for analogues, particularly 2-morpholinothiazole (B1317029) derivatives, is broader, with claims covering a range of therapeutic applications. These patents often focus on the core 2-morpholinothiazole scaffold, with various substitutions at other positions on the thiazole (B1198619) ring. For instance, research has been published on 2-morpholinothiazole-5-carboxylic acid and its amide derivatives as potent and selective inhibitors of phosphoinositide 3-kinase beta (PI3Kβ), a target in cancer therapy. researchgate.net Another area of active patenting for related structures involves protease-activated receptor 4 (PAR4) inhibitors for the treatment of thromboembolic disorders. google.com

The following table summarizes key patent information related to the use of this compound and its analogues.

| Patent/Application Number | Assignee/Applicant | Therapeutic Area/Target | Role of Bromothiazole-Morpholine Scaffold |

| WO2020160295A1 | Not specified in abstract | Cancer (Prostate Cancer) | Starting material for PROTACs targeting the androgen receptor. google.com |

| US9688695B2 | Not specified in abstract | Thromboembolic Disorders | Core scaffold for PAR4 inhibitors. google.com |

| Research Articles | Various | Cancer | Core scaffold for PI3Kβ inhibitors. researchgate.net |

Analysis of Claims Related to Therapeutic Applications

The claims in patents utilizing this compound are typically directed towards the final, more complex molecules and their use in treating specific diseases. The claims are not for the starting material itself but for the novel compounds synthesized from it.

In the case of WO2020160295A1, the claims encompass:

Compound Claims: The patent claims the novel bi-functional compounds of a general formula that incorporates a derivative of the this compound structure. google.com

Composition Claims: Pharmaceutical compositions containing these novel compounds along with a pharmaceutically acceptable carrier are also claimed. google.com

Method of Use Claims: The claims extend to methods of treating diseases mediated by the androgen receptor, such as prostate cancer, by administering the claimed compounds. google.com

This claiming strategy is common in the pharmaceutical industry. By focusing on the final product and its therapeutic application, the inventors protect the commercial product that will be marketed. The value of this compound in this context is as a key component that enables the synthesis of the patented invention.

Strategies for Novel Compound Generation and Intellectual Property Protection

The existing patent landscape for bromothiazole-morpholine compounds suggests several strategies for generating novel, patentable entities and securing intellectual property rights.

Novel Compound Generation: